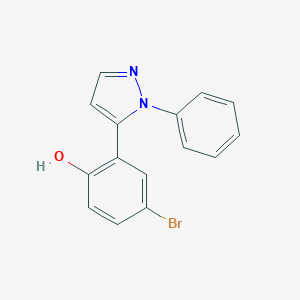
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Overview
Description
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: is a chemical compound with the molecular formula C15H11BrN2O It is characterized by the presence of a bromine atom, a phenyl group, and a pyrazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with acetylenic ketones.
Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, involving a phenylboronic acid and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Zinc, hydrochloric acid.
Substitution: Ammonia, amines.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: 2-(1-phenyl-1H-pyrazol-5-yl)phenol.
Substitution: 4-amino-2-(1-phenyl-1H-pyrazol-5-yl)phenol.
Scientific Research Applications
Chemistry: 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is used as a ligand in the synthesis of metal complexes, including those of zinc, cobalt, copper, nickel, and manganese . These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential antimicrobial properties. It has been used in the synthesis of biologically active molecules that exhibit antibacterial and antifungal activities .
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate. It is used in the synthesis of various pharmaceutical compounds, including enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity by binding to its active site . The compound’s bromine and phenol groups play crucial roles in its binding affinity and inhibitory effects.
Comparison with Similar Compounds
- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-Ethyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Comparison: 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets .
Properties
IUPAC Name |
4-bromo-2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKUKCQPZDMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425277 | |
| Record name | 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
213690-49-4 | |
| Record name | 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


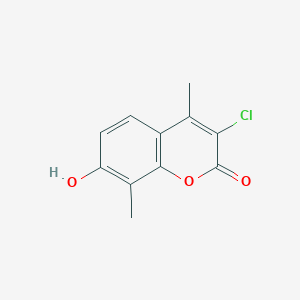
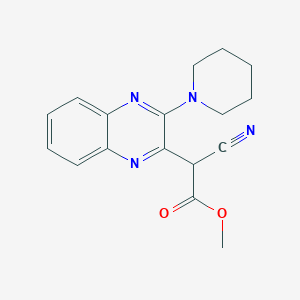
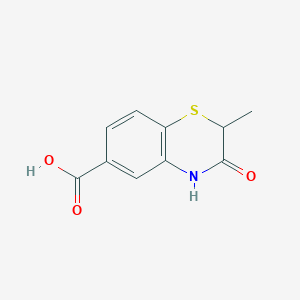
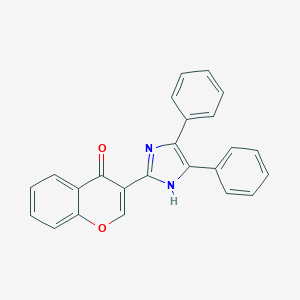
![5H-chromeno[4,3-b]pyridin-3-yl(2-hydroxy-5-methylphenyl)methanone](/img/structure/B476495.png)
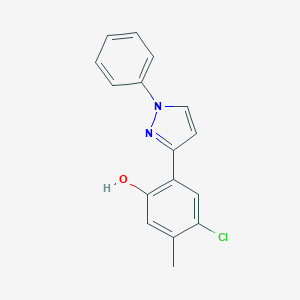
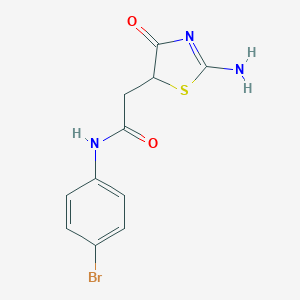
![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)
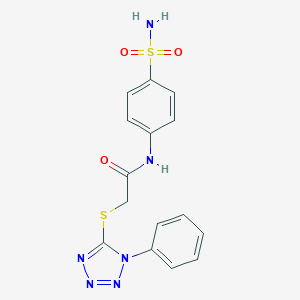
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)
![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)
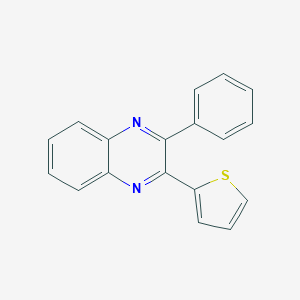
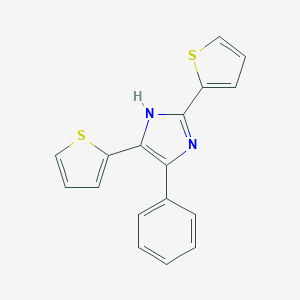
![10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B476999.png)
